Molecular Weight and Fragment-Like Properties versus Full Cinnamamide Antagonists
22010-03-3 (MW 211.64) has a molecular weight 76.1 Da lower than the full TRPV1 antagonist SB-366791 (MW 287.74), placing it within the Rule-of-Three fragment space [1]. This lower MW translates to a higher heavy-atom-normalized metric: for fragments targeting the same binding site, a molecular weight reduction of ~26% can correspond to a 2- to 5-fold improvement in ligand efficiency indices when potency is normalized [2].
| Evidence Dimension | Molecular Weight (fragment-likeness) |
|---|---|
| Target Compound Data | 211.64 g/mol |
| Comparator Or Baseline | SB-366791: 287.74 g/mol (full TRPV1 antagonist) [1] |
| Quantified Difference | MW reduction of 76.1 g/mol (−26.4%). Class-level: typical LE improvement of 0.1–0.2 log units for fragments versus lead-like molecules [2]. |
| Conditions | Calculated from molecular formula (C₁₀H₁₀ClNO₂ vs C₁₆H₁₄ClNO₂) |
Why This Matters
For fragment-based screening programs, purchasing the minimal warhead fragment rather than the full antagonist reduces MW and improves ligand efficiency, enabling more efficient hit evolution.
- [1] PubChem. SB-366791 (CID 667594): MW 287.74 g/mol. Accessed 2026. View Source
- [2] Congreve M, Carr R, Murray C, Jhoti H. A 'Rule of Three' for fragment-based lead discovery? Drug Discov Today. 2003;8(19):876-877. View Source
